molecular formula C10H9K B14560707 potassium;but-2-ynylbenzene CAS No. 61947-98-6

potassium;but-2-ynylbenzene

Cat. No.: B14560707
CAS No.: 61947-98-6
M. Wt: 168.28 g/mol
InChI Key: WNLIBDIWXWCIJP-UHFFFAOYSA-N
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Description

Potassium;but-2-ynylbenzene is an organopotassium compound of interest in advanced synthetic and materials chemistry research. As an organopotassium species, its reactivity is characterized by the highly basic and nucleophilic nature of the carbon-potassium bond. These properties make it a valuable reagent for facilitating carbon-carbon bond formation, a cornerstone reaction in constructing complex organic molecules . Researchers may employ this compound in deprotonation reactions or as a transmetalation agent in cross-coupling catalyzed by other metals . Its structure, featuring a benzene ring and a but-2-ynyl chain, suggests potential applications in the synthesis of conjugated systems or as a precursor to more complex, polycyclic structures. The alkyne moiety in the side chain can undergo further selective transformations, such as Sonogashira coupling or cycloaddition reactions, enabling the development of novel organic materials or pharmacologically active scaffolds . The mechanism of action for organopotassium reagents typically involves electron transfer or the formation of carbanionic intermediates that act as potent nucleophiles. In reactions analogous to those documented for other potassium-arene systems, this compound may participate in reductive processes or serve as a source of a carbon-centered anion that attacks electrophilic centers . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to handle this compound with appropriate safety precautions, including the use of inert and anhydrous conditions, as organopotassium compounds are often moisture-sensitive and air-sensitive.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61947-98-6

Molecular Formula

C10H9K

Molecular Weight

168.28 g/mol

IUPAC Name

potassium;but-2-ynylbenzene

InChI

InChI=1S/C10H9.K/c1-2-3-7-10-8-5-4-6-9-10;/h4-9H,1H3;/q-1;+1

InChI Key

WNLIBDIWXWCIJP-UHFFFAOYSA-N

Canonical SMILES

CC#C[CH-]C1=CC=CC=C1.[K+]

Origin of Product

United States

Ii. Theoretical Frameworks and Computational Insights into Potassium;but 2 Ynylbenzene

Electronic Structure Analysis of the But-2-ynylbenzene Anion

The but-2-ynylbenzene anion, the organic component of potassium;but-2-ynylbenzene, exhibits a rich electronic structure that is crucial to its reactivity and stability. The delocalization of negative charge and the distribution of frontier molecular orbitals are key determinants of its chemical behavior.

Resonance Stabilization and Charge Delocalization Phenomena

The but-2-ynylbenzene anion is stabilized by resonance, which allows for the delocalization of the negative charge from the acetylenic carbon atom across the aromatic ring. nih.govnih.gov This distribution of electron density enhances the stability of the anion. nih.gov The resonance hybrid represents a more accurate depiction of the molecule's electronic structure than any single contributing resonance form.

The primary resonance structures illustrate the sharing of the negative charge between the sp-hybridized carbon of the alkyne and the ortho and para positions of the phenyl group. This delocalization can be represented as follows:

Structure A: The negative charge is localized on the acetylenic carbon.

Structure B: A lone pair on the acetylenic carbon forms a double bond with the adjacent carbon of the phenyl ring, pushing the pi electrons of the ring to the ortho carbon.

Structure C: Further delocalization moves the negative charge to the para carbon of the phenyl ring.

Structure D: The negative charge is delocalized to the other ortho carbon.

The actual structure of the but-2-ynylbenzene anion is a weighted average of these resonance contributors, with the negative charge distributed over several atoms. This charge delocalization significantly influences the anion's nucleophilicity and its interactions with the potassium cation.

Table 1: Key Features of Resonance in the But-2-ynylbenzene Anion

FeatureDescription
Charge Distribution The negative charge is not confined to the acetylenic carbon but is spread across the aromatic ring, primarily at the ortho and para positions.
Bonding Characteristics The carbon-carbon bonds within the phenyl ring and the bond connecting the ring to the alkynyl group exhibit partial double-bond character.
Stability Resonance delocalization significantly stabilizes the anion compared to a hypothetical structure with a localized charge. nih.gov

Application of Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the reactivity of the but-2-ynylbenzene anion by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnlibretexts.org The HOMO is the orbital containing the highest-energy electrons and is associated with the molecule's ability to act as a nucleophile, while the LUMO is the lowest-energy empty orbital and relates to its electrophilic character. libretexts.org

For the but-2-ynylbenzene anion, the HOMO is expected to be a π-type orbital with significant contributions from the acetylenic carbon and the ortho and para positions of the phenyl ring, consistent with the charge distribution predicted by resonance theory. The energy of the HOMO is a critical factor in determining the nucleophilicity of the anion. researchgate.net A higher HOMO energy generally corresponds to greater reactivity as a nucleophile.

The LUMO of the anion is likely a π* antibonding orbital distributed over the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive.

Table 2: Predicted Characteristics of Frontier Molecular Orbitals for the But-2-ynylbenzene Anion

OrbitalPredicted CharacteristicsImplication for Reactivity
HOMO π-orbital with high electron density on the acetylenic carbon and the ortho/para positions of the phenyl ring.The anion will act as a nucleophile, with these sites being the most probable for electrophilic attack.
LUMO π*-antibonding orbital delocalized over the aromatic system.Determines the anion's ability to accept electrons in certain reactions.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO influences the anion's polarizability and overall reactivity.A smaller gap suggests higher reactivity.

The Nature of Bonding in Organopotassium Systems: Ionic versus Covalent Contributions

The bond between the potassium cation and the but-2-ynylbenzene anion is a key feature of the compound. The nature of this bond can be described as lying on a spectrum between purely ionic and purely covalent. libretexts.orgfsu.educhemistrytalk.org In an ionic bond, there is a complete transfer of an electron from the metal to the organic fragment, resulting in electrostatic attraction between the resulting ions. libretexts.orgfsu.educhemistrytalk.org In a covalent bond, electrons are shared between the two atoms. libretexts.orgfsu.educhemistrytalk.org

For organopotassium compounds, the bonding is predominantly ionic in character due to the large difference in electronegativity between carbon and potassium. libretexts.org The potassium atom has a low electronegativity, readily losing an electron to form a K+ cation, while the but-2-ynylbenzene fragment is sufficiently electronegative to accommodate the negative charge.

However, some degree of covalent character can be expected, arising from orbital overlap between the potassium cation and the but-2-ynylbenzene anion. Natural Bond Orbital (NBO) analysis is a computational tool that can be used to quantify the degree of ionic and covalent character in a chemical bond by examining the electron density distribution. nih.gov NBO analysis can provide insights into the specific orbitals involved in the interaction and the extent of charge transfer.

Table 3: Factors Influencing the Nature of the K-C Bond in this compound

FactorInfluence on Bonding
Electronegativity Difference The large difference between potassium and carbon strongly favors an ionic interaction.
Polarizability of the Anion The delocalized nature of the negative charge in the but-2-ynylbenzene anion can lead to polarization effects that introduce some covalent character.
Solvent The polarity of the solvent can influence the degree of ion pairing and thus the effective nature of the K-C interaction.
Aggregation State In the solid state or in non-polar solvents, the formation of aggregates can lead to more complex bonding interactions with increased covalent contributions.

Advanced Computational Modeling of this compound Interactions

To gain a more quantitative and dynamic understanding of this compound, advanced computational modeling techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiling

Furthermore, DFT can be used to calculate the energetic profile of the system. This includes determining the relative energies of different conformations, the stability of the ion pair, and the energetics of potential reaction pathways. By employing appropriate exchange-correlation functionals, DFT can accurately model the electronic effects, including charge delocalization and the nature of the potassium-carbon bond.

Table 4: Potential Applications of DFT in the Study of this compound

ApplicationInformation Gained
Geometry Optimization Provides accurate bond lengths and angles, and the preferred spatial arrangement of the potassium cation relative to the anion.
Energetic Calculations Determines the stability of the ion pair, the energy of the frontier molecular orbitals (HOMO and LUMO), and the charge distribution (e.g., through Mulliken or NBO population analysis).
Vibrational Analysis Predicts the infrared (IR) spectrum of the molecule, which can be compared with experimental data to validate the calculated structure.

Molecular Dynamics Simulations for Aggregation States and Solvent Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, aggregation behavior, and the influence of the surrounding environment.

For this compound, MD simulations are particularly useful for investigating:

Aggregation States: In solution, especially in non-polar solvents, organopotassium compounds can form aggregates (dimers, trimers, etc.). MD simulations can help to elucidate the structure and stability of these aggregates. nih.gov

Solvent Effects: The solvent plays a crucial role in the behavior of ionic species. MD simulations can explicitly model the interactions between the this compound ion pair and solvent molecules, providing insights into solvation shells, ion mobility, and the influence of the solvent on ion pairing. acs.orgchemrxiv.org

By combining the accuracy of quantum mechanical methods like DFT with the dynamic insights from MD simulations, a comprehensive theoretical understanding of the structure, bonding, and reactivity of this compound can be achieved.

Table 5: Insights from Molecular Dynamics Simulations of Organopotassium Systems

Area of InvestigationPotential Findings
Ion Pairing Dynamics Characterization of contact ion pairs (CIP), solvent-separated ion pairs (SSIP), and free ions in different solvents. chemrxiv.org
Aggregation Mechanisms Understanding the step-by-step formation of larger aggregates and the role of solvent in this process.
Transport Properties Calculation of diffusion coefficients and ionic conductivity, which are important for understanding the macroscopic behavior of solutions.

Computational Prediction of Reactivity Profiles and Reaction Pathways

The reactivity of the but-2-ynylbenzene anion, the active species in this compound, can be effectively modeled using computational chemistry techniques. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for predicting the intrinsic reactivity of this species and for mapping out the potential energy surfaces of its reactions. Such studies offer insights into reaction mechanisms, transition state geometries, and the relative energies of reactants, intermediates, and products, which are crucial for understanding and predicting the chemical behavior of this organopotassium compound.

A hypothetical computational study using a common DFT functional, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be envisioned to explore the reactivity of the but-2-ynylbenzene anion towards a generic electrophile, such as formaldehyde (B43269) (CH₂O). This type of analysis would typically involve locating the stationary points on the potential energy surface, including the reactants, a pre-reaction complex, the transition state, and the final product.

The primary mode of reactivity for the but-2-ynylbenzene anion is expected to be nucleophilic addition, where the electron-rich carbon atoms of the anion attack the electrophilic carbon of formaldehyde. Two main reaction pathways can be considered, corresponding to the attack from the two potentially nucleophilic carbon atoms of the but-2-ynyl fragment.

The calculated activation energies (ΔE‡) and reaction enthalpies (ΔH) for these pathways would provide a quantitative measure of the kinetic and thermodynamic favorability of each reaction. A lower activation energy indicates a faster reaction, while a more negative reaction enthalpy suggests a more thermodynamically stable product.

The following interactive data table summarizes the hypothetical results of such a DFT study, comparing the two potential reaction pathways for the nucleophilic addition of the but-2-ynylbenzene anion to formaldehyde.

ReactantProductActivation Energy (ΔE‡) (kcal/mol)Reaction Enthalpy (ΔH) (kcal/mol)
but-2-ynylbenzene anion + formaldehydeProduct A12.5-25.8
but-2-ynylbenzene anion + formaldehydeProduct B15.2-22.1

These hypothetical results suggest that the formation of Product A is both kinetically and thermodynamically favored over the formation of Product B, as indicated by its lower activation energy and more negative reaction enthalpy.

Further computational analysis would involve the characterization of the transition state geometries for each pathway. This would reveal the precise nature of the bond-forming process and provide a more detailed understanding of the factors that control the regioselectivity of the reaction. For instance, the transition state leading to the major product would likely exhibit a more favorable alignment of the interacting orbitals and a lower degree of steric hindrance.

By providing a detailed picture of the potential energy surface, computational studies can thus offer valuable predictions about the reactivity and selectivity of this compound, guiding the design of synthetic strategies and the interpretation of experimental observations.

Iv. Reaction Chemistry and Mechanistic Studies of Potassium;but 2 Ynylbenzene

Nucleophilic Reactivity of the But-2-ynyl Anion in Organic Transformations

The but-2-ynylbenzene anion is a versatile nucleophile in organic synthesis, primarily due to the delocalization of its negative charge. This delocalization results in two nucleophilic sites, leading to the potential for regioisomeric products depending on the electrophile and reaction conditions.

Addition Reactions to Unsaturated Electrophiles

The anionic center of potassium;but-2-ynylbenzene readily participates in nucleophilic addition reactions with a variety of unsaturated electrophiles, most notably carbonyl compounds. csbsju.edu The reaction with aldehydes and ketones proceeds via attack at the electrophilic carbonyl carbon to form an intermediate alkoxide. masterorganicchemistry.com Subsequent protonation during aqueous workup yields the corresponding propargyl or allenyl alcohols. libretexts.org

The regioselectivity of the addition (i.e., whether the propargyl or allenyl isomer is formed) is influenced by several factors, including the structure of the carbonyl compound, the solvent, and the presence of coordinating cations. Generally, attack at the allenic carbon is favored with sterically hindered electrophiles.

Table 1: Representative Nucleophilic Addition Reactions

Electrophile Reagent System Major Product Type
Acetone 1. This compound, THF Propargyl Alcohol
2. H₃O⁺
Benzaldehyde 1. This compound, THF Propargyl Alcohol
2. H₃O⁺
Carbon Dioxide 1. This compound, THF Carboxylic Acid
2. H₃O⁺

This table presents expected outcomes based on the general reactivity of analogous propargyl anions.

Alkylation and Arylation Reactions for Carbon-Carbon Bond Formation

One of the most significant applications of organopotassium compounds like this compound is in the formation of new carbon-carbon bonds through alkylation and arylation reactions. The but-2-ynylbenzene anion is a potent nucleophile capable of displacing leaving groups from alkyl halides in S_N2 reactions. libretexts.org

This reaction is most efficient with primary alkyl halides. Secondary halides may also be used, but the strong basicity of the anion can lead to competing elimination (E2) reactions. Tertiary halides almost exclusively yield elimination products. Arylation is more complex and typically requires transition-metal catalysis to facilitate the reaction with aryl halides.

Carbometalation Pathways Involving Alkynes

Carbometalation is a reaction class where a carbon-metal bond adds across a carbon-carbon multiple bond. While extensively studied for organolithium, organomagnesium, and organocopper reagents, uncatalyzed carbometalation involving organopotassium compounds is less common. In the context of this compound, a potential carbometalation pathway would involve the nucleophilic addition of the anion to another alkyne or alkene molecule. This process would generate a new vinyl or alkyl potassium species, which could then be trapped by an electrophile. Such reactions, particularly the addition to other alkynes, can provide a route to complex diene structures.

Basicity and Proton Transfer Reactions

The but-2-ynylbenzene anion is a strong base, capable of abstracting protons from a wide range of weakly acidic compounds. Its basicity is a direct consequence of the instability of the negative charge on the carbon atom, even with the stabilizing effects of the phenyl and alkyne groups.

Deprotonation of Weakly Acidic Carbon-Hydrogen Bonds

The parent hydrocarbon, 1-phenylbut-2-yne, has an estimated pKa value for its benzylic proton that is significantly lower than that of simple alkanes but higher than that of terminal alkynes. masterorganicchemistry.comyoutube.com Consequently, its conjugate base, the but-2-ynylbenzene anion, is a stronger base than an acetylide anion but weaker than an alkyl anion. It can readily deprotonate compounds with pKa values greater than its own conjugate acid.

This property allows it to be used as a non-nucleophilic base in certain contexts, for example, to generate other carbanions or to initiate base-catalyzed processes without significant competing nucleophilic addition.

Table 2: Approximate pKa Values for C-H Acids

Compound C-H Bond Type Approximate pKa
Ethane sp³ ~50
Toluene Benzylic ~43
Ammonia N-H 38
1-Phenylbut-2-yne Benzylic/Propargylic ~30-35 (estimated)
Acetylene sp 25
Water O-H 15.7

This table provides context for the basicity of the but-2-ynylbenzene anion.

Involvement in Base-Catalyzed Rearrangements and Isomerizations (e.g., Alkyne to Allene)

A characteristic reaction of internal alkynes mediated by strong bases is the isomerization to other alkynes or to allenes. This compound can act as the catalytic base or be an intermediate in such transformations. When a strong base, such as potassium amide, is used to treat an internal alkyne, it can abstract a proton from a carbon adjacent to the triple bond. This generates a propargyl/allenyl anion.

Protonation of this intermediate by a proton source (like the solvent or another alkyne molecule) can occur at different positions, leading to an equilibrium mixture of isomeric alkynes and allenes. For instance, treatment of 1-phenylbut-2-yne with a catalytic amount of a very strong base can lead to its isomerization into 1-phenylbuta-1,2-diene (an allene) or 1-phenylbut-1-yne. The position of the equilibrium is determined by the relative thermodynamic stabilities of the isomers.

Organometallic Reactivity and Coordination with Transition Metals

The interaction of this compound with transition metals is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity hinges on the formation of metal-alkynyl complexes, which then undergo further transformations.

The coordination of the but-2-ynylbenzene anion to d-block metals such as palladium, platinum, cobalt, and iron is the initial and crucial step in many catalytic cycles. This process typically involves the displacement of a labile ligand from the metal center by the acetylide.

Palladium: Palladium complexes are widely used in cross-coupling reactions. The but-2-ynylbenzene anion can react with a palladium(II) precursor, such as PdCl₂(PPh₃)₂, to form a palladium-acetylide complex. This complex is a key intermediate in reactions like Sonogashira-type couplings. The strong sigma-donating character of the acetylide ligand stabilizes the palladium center and facilitates subsequent oxidative addition and reductive elimination steps.

Platinum: Similar to palladium, platinum forms stable acetylide complexes. The reaction of this compound with platinum(II) halides leads to the formation of square planar platinum(II) acetylide complexes. These complexes are often stable and can be isolated and characterized. Their stability allows for detailed mechanistic studies of subsequent reactions, such as insertions of alkenes or alkynes into the Pt-C bond.

Cobalt: Cobalt-catalyzed reactions of alkynes have gained prominence due to the metal's abundance and unique reactivity. This compound can act as a nucleophile in cobalt-catalyzed processes, including cycloaddition and coupling reactions. The nature of the cobalt-acetylide intermediate can vary depending on the cobalt precursor's oxidation state and the ligands present. For instance, low-valent cobalt species can catalyze the cyclotrimerization of alkynes, where the but-2-ynylbenzene moiety can be incorporated into complex cyclic structures.

Iron: Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst. Iron-catalyzed reactions of alkynes, including dimerization and coupling, have been developed. The interaction of this compound with iron salts can lead to the formation of iron-acetylide species, which can then participate in catalytic cycles. The regioselectivity of these reactions is often influenced by the steric and electronic properties of the ligands on the iron center. For example, the dimerization of terminal aryl alkynes, a reaction analogous to what but-2-ynylbenzene might undergo, has been achieved with high E-selectivity using an iron catalyst in the presence of specific ligands researchgate.net.

The following table summarizes the typical coordination behavior of the but-2-ynylbenzene anion with these d-block metals.

Metal (M)Typical PrecursorResulting Complex TypeKey Features of M-C Bond
Palladium (Pd)Pd(L)₂X₂ (L=phosphine, X=halide)Pd(II)-acetylideStrong σ-donation, facilitates cross-coupling
Platinum (Pt)Pt(L)₂X₂ (L=phosphine, X=halide)Pt(II)-acetylideHigh stability, allows for mechanistic studies
Cobalt (Co)Co(I) or Co(II) complexesCo-acetylide intermediatesVersatile reactivity in cycloadditions and couplings
Iron (Fe)FeCl₂ or FeCl₃Fe-acetylide speciesEarth-abundant catalyst, ligand-dependent selectivity

Reductive coupling reactions offer a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this would involve the coupling of two or more alkyne units, potentially leading to dimers, trimers, or higher oligomers. These reactions are often catalyzed by transition metals.

Nickel-catalyzed reductive couplings of alkynes are well-established. For instance, the reductive coupling of two molecules of an internal alkyne can lead to the formation of a diene. The regioselectivity of such couplings with unsymmetrical alkynes like but-2-ynylbenzene would be a critical aspect, with steric factors often directing the outcome mit.edunih.gov.

The dimerization of terminal alkynes to form enynes is a related and extensively studied process. While but-2-ynylbenzene is an internal alkyne, the principles of its potential dimerization can be inferred. For example, iron-catalyzed dimerization of phenylacetylene has been shown to produce head-to-head dimers with high selectivity researchgate.net. A similar reaction with but-2-ynylbenzene would be expected to yield substituted dienes.

Oligomerization, the formation of short polymer chains, can also be catalyzed by transition metals. For example, the oligomerization of 1-butene has been studied with nickel-based catalysts rsc.org. While mechanistically different due to the nature of the unsaturated bond, it highlights the potential for transition metal catalysts to promote the controlled linking of unsaturated monomers.

The table below provides hypothetical products from the reductive coupling and dimerization of but-2-ynylbenzene, based on known reactivity patterns of similar alkynes.

Reaction TypeCatalyst System (Example)Potential Product(s)
Reductive Coupling (Dimerization)Ni(0) or Fe(II) complexesSubstituted 1,3-dienes
CyclotrimerizationCo(I) or Rh(I) complexesSubstituted benzene (B151609) derivatives

Investigations into Reaction Stereoselectivity and Regioselectivity

In reactions involving unsymmetrical alkynes like but-2-ynylbenzene, controlling the stereoselectivity (the spatial arrangement of atoms in the product) and regioselectivity (the site of bond formation) is paramount for synthetic utility.

Stereoselectivity: In reactions such as the palladium-catalyzed hydrosilylation of alkynes, the addition of a silicon hydride across the triple bond can occur in a syn or anti fashion, leading to (Z)- or (E)-vinylsilanes, respectively. The choice of catalyst and ligands plays a crucial role in determining the stereochemical outcome. For instance, certain platinum catalysts are known to give excellent regio- and stereoselectivity in the hydrosilylation of terminal alkynes acs.org. While but-2-ynylbenzene is an internal alkyne, similar principles of stereocontrol would apply to addition reactions across its triple bond.

Regioselectivity: The addition of reagents to the unsymmetrical triple bond of but-2-ynylbenzene presents a regiochemical challenge. For example, in a hydroboration reaction, the boron atom could add to either of the two sp-hybridized carbons. The directing effects of the phenyl and ethyl groups would influence this outcome. Transition metal-catalyzed reactions often exhibit high regioselectivity due to the influence of the metal center and its ligand sphere. For instance, in nickel-catalyzed reductive coupling reactions of alkynes, the regioselectivity is strongly controlled by steric effects, with the bulkier substituent preferring to be distal to the site of C-C bond formation mit.edu. In the case of but-2-ynylbenzene, the phenyl group is sterically more demanding than the ethyl group, which would likely direct the regiochemical outcome of such coupling reactions.

The following table illustrates the potential stereochemical and regiochemical outcomes for a representative reaction of an analogue, 1-phenyl-1-propyne, which provides insight into the expected behavior of but-2-ynylbenzene.

ReactionReagentsMajor RegioisomerMajor Stereoisomer
HydrosilylationHSiR₃, Pt catalystSi on carbon adjacent to ethyl(Z)-alkene (syn-addition)
HydroborationHBpin₂, Co catalystB on carbon adjacent to ethylNot applicable
DimerizationFe catalystHead-to-head coupling(E,E)-diene

These examples underscore the importance of catalyst and reaction condition selection in directing the outcome of reactions involving this compound, enabling the synthesis of specific isomers with high fidelity.

V. Advanced Spectroscopic and Analytical Characterization of Potassium;but 2 Ynylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of potassium;but-2-ynylbenzene in solution. It provides detailed information about the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for confirming the structure of the but-2-ynylbenzene organic moiety.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the but-2-ynylbenzene anion would be expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the phenyl group would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The splitting patterns of these signals would provide information about the substitution pattern on the benzene (B151609) ring. The methyl protons of the butynyl group would resonate in the upfield region (δ 1.5-2.5 ppm), likely as a singlet or a narrow triplet depending on long-range couplings. The methylene (B1212753) protons adjacent to the phenyl ring would also produce a characteristic signal in the aliphatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The aromatic carbons would exhibit signals in the δ 120-150 ppm range, with the carbon attached to the butynyl group showing a distinct chemical shift. The sp-hybridized carbons of the alkyne would be expected to resonate in the δ 70-90 ppm region. The methyl and methylene carbons would appear in the upfield region of the spectrum. The exact chemical shifts would be sensitive to the electronic environment and the solvent used.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for the But-2-ynylbenzene Anion

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic C-H7.0 - 8.0120 - 140
Aromatic C (quaternary)-140 - 150
Alkynyl C-70 - 90
Methylene (CH₂)2.5 - 3.520 - 30
Methyl (CH₃)1.5 - 2.510 - 20

Note: These are estimated values and can vary based on the solvent and specific electronic effects.

To investigate the interaction between the potassium cation and the but-2-ynylbenzene anion, heteronuclear NMR techniques, particularly ³⁹K NMR, could be employed. ³⁹K is a quadrupolar nucleus, which often results in broad signals. However, changes in the chemical shift and linewidth of the ³⁹K signal upon complexation can provide insights into the nature and strength of the potassium-ligand interaction. A significant change in the ³⁹K chemical shift compared to that of a simple potassium salt in the same solvent would indicate a strong interaction and potentially the formation of a contact ion pair.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and for providing a unique "fingerprint" of the molecule.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the aromatic ring and the alkyne group. The C-H stretching vibrations of the aromatic ring typically appear in the 3000-3100 cm⁻¹ region. The C≡C stretching vibration of the internal alkyne is often weak or absent in the IR spectrum if the molecule is highly symmetric, but in this case, some intensity is expected. This band would likely be observed in the 2190-2260 cm⁻¹ range. Bending vibrations of the aromatic C-H bonds would be visible in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the C≡C triple bond stretch, which is often strong in the Raman spectrum due to the polarizability of the triple bond. This would provide complementary information to the IR spectrum. The symmetric breathing modes of the aromatic ring are also typically strong in the Raman spectrum.

Expected Vibrational Frequencies for But-2-ynylbenzene

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-HStretching3000 - 31003000 - 3100
C≡C (internal alkyne)Stretching2190 - 2260 (weak)2190 - 2260 (strong)
Aromatic C=CStretching1450 - 16001450 - 1600
Aromatic C-HOut-of-plane Bending690 - 900Weak

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of the but-2-ynylbenzene anion and for studying its fragmentation patterns. For the ionic compound this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable.

In positive-ion mode ESI-MS, one might observe the cluster ion [K₂(C₁₀H₉)]⁺ or adducts with solvent molecules. In negative-ion mode, the molecular ion of the but-2-ynylbenzene anion [C₁₀H₉]⁻ would be detected, confirming its mass. High-resolution mass spectrometry would allow for the determination of the exact mass and elemental composition. Fragmentation analysis (MS/MS) of the [C₁₀H₉]⁻ ion would provide further structural information by breaking the ion into smaller, characteristic fragments. Common fragmentation pathways could include the loss of a methyl group or cleavage of the butynyl chain.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

The definitive method for determining the three-dimensional structure of this compound in the solid state is single-crystal X-ray diffraction. This technique can provide precise information on bond lengths, bond angles, and the coordination environment of the potassium ion.

If suitable single crystals can be grown, X-ray diffraction analysis would reveal the nature of the interaction between the potassium cation and the but-2-ynylbenzene anion. It would show whether the potassium ion is coordinated to the π-system of the aromatic ring, the alkyne, or if it forms a more complex polymeric structure in the crystal lattice. This would provide invaluable insight into the solid-state packing and intermolecular interactions.

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

To study the formation of this compound or its subsequent reactions, in situ spectroscopic techniques are highly valuable. For instance, reacting but-2-ynylbenzene with a strong potassium base could be monitored in real-time using in situ IR or NMR spectroscopy.

By monitoring the reaction mixture over time, the disappearance of reactant signals and the appearance of product signals can be tracked, providing kinetic information about the reaction. Furthermore, in situ spectroscopy can help to identify any transient intermediates that may be formed during the course of the reaction, offering a more complete mechanistic understanding. For example, changes in the C≡C stretching frequency in the IR spectrum could indicate the deprotonation of the but-2-ynylbenzene and the formation of the potassium salt.

Vi. Applications of Potassium;but 2 Ynylbenzene in Academic Research and Development

Reagent in Stereoselective Organic Synthesis

Stereoselective synthesis, the ability to produce a single, desired stereoisomer of a molecule, is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. wikipedia.orgnih.gov The application of chiral auxiliaries is a well-established strategy in this field, where a temporary chiral group guides the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.net

Facilitation of Enantioselective Carbon-Carbon Bond Formation:The formation of carbon-carbon bonds with high enantioselectivity is a critical transformation in organic synthesis.chalmers.sersc.orgOrganopotassium compounds, being highly reactive, can participate in such reactions. In the context of potassium;but-2-ynylbenzene, its nucleophilic character allows it to react with electrophiles. When used in conjunction with a chiral ligand or catalyst, this reaction can be rendered enantioselective. For instance, the addition of the but-2-ynylphenyl group to an aldehyde or ketone could be catalyzed by a chiral metal complex, leading to the formation of a chiral propargyl alcohol with a defined stereochemistry.

Illustrative Research Findings in Stereoselective Synthesis

Research AreaApproachPotential Outcome
Chiral Auxiliary DevelopmentIncorporation of but-2-ynylbenzene into known auxiliary frameworks.New auxiliaries with unique steric and electronic properties for asymmetric reactions.
Asymmetric CatalysisReaction of this compound with prochiral electrophiles in the presence of a chiral catalyst.Enantiomerically enriched products containing the but-2-ynylphenyl moiety.

Precursor for Advanced Materials and Conjugated Systems Research

The but-2-ynylbenzene unit is a valuable building block for the construction of larger, conjugated systems. Such materials are of significant interest due to their potential applications in electronics and photonics. nih.govossila.commdpi.comnso-journal.org

Exploration in the Development of Optoelectronic Materials:Materials with extended π-conjugation often exhibit interesting optoelectronic properties, making them suitable for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).nih.govnih.govThe incorporation of the but-2-ynylbenzene moiety into larger conjugated molecules or polymers can influence their absorption and emission properties. Research in this area focuses on synthesizing novel materials containing this unit and characterizing their photophysical and electronic properties to assess their potential for optoelectronic applications.

Table of Potential Optoelectronic Properties

Material ClassProperty of InterestPotential Application
Poly(but-2-ynylbenzene) derivativesPhotoluminescence, Charge carrier mobilityOrganic Light-Emitting Diodes (OLEDs)
Copolymers containing but-2-ynylbenzeneBroad absorption spectra, Exciton dissociationOrganic Photovoltaics (OPVs)

Catalyst or Cocatalyst in Organometallic Catalysis Research

In organometallic catalysis, ligands play a crucial role in modulating the activity and selectivity of a metal center. mdpi.comresearchgate.net While this compound itself is a reagent, the but-2-ynylbenzene ligand can be incorporated into the design of more complex ligands for catalytic applications.

The alkyne functionality can coordinate to a transition metal, and the phenyl group can be substituted with donor atoms (e.g., phosphorus, nitrogen, or oxygen) to create multidentate ligands. Such ligands can stabilize catalytic species and influence the outcome of catalytic reactions. For example, a phosphine-functionalized but-2-ynylbenzene could act as a ligand in palladium-catalyzed cross-coupling reactions, potentially influencing the efficiency and selectivity of the process. Research in this area is focused on the synthesis of novel ligands and the evaluation of their performance in various catalytic transformations. core.ac.ukmdpi.com The development of recyclable catalysts is also an active area of research. mdpi.com

Exploration in Novel Cross-Coupling Methodologies

The direct use of organopotassium reagents in transition-metal-catalyzed cross-coupling reactions is an area of growing interest, aiming to leverage the high reactivity and potential for direct C-H metalation offered by these compounds. researchgate.netnih.gov Research in this domain often focuses on overcoming challenges such as side reactions and ensuring efficient transmetalation. nih.gov While various organopotassium species, including aryl and benzyl (B1604629) derivatives, have been successfully employed in palladium-catalyzed cross-coupling reactions, particularly with the aid of specialized ligands like YPhos, specific methodologies employing this compound have not been reported. researchgate.netnih.gov The development of new cross-coupling protocols often involves screening different organometallic reagents, and while alkynyl functionalities are common in such reactions, the specific use of this compound as a coupling partner remains an unexplored area.

Table 1: General Classes of Organopotassium Reagents in Cross-Coupling Reactions

Class of Organopotassium ReagentType of Cross-CouplingCatalyst System ExampleReference
Arylpotassiumsp²-sp²Pd/YPhos researchgate.netnih.gov
Benzylpotassiumsp³-sp²Pd/YPhos researchgate.netnih.gov
Alkenyltrifluoroborates (Potassium salts)sp²-sp³NickelN/A

This table illustrates the types of organopotassium reagents documented in cross-coupling research; it does not include data for this compound due to a lack of available research.

Fundamental Studies on Small Molecule Activation

The activation of small, typically inert molecules is a cornerstone of modern chemistry, with applications ranging from industrial catalysis to sustainable chemical synthesis. nih.gov Research in this field investigates how highly reactive species can break strong chemical bonds in molecules like carbon dioxide (CO₂), dihydrogen (H₂), or dinitrogen (N₂). nih.govnih.gov Organoalkali metal compounds are known for their high reactivity, which could theoretically be harnessed for small molecule activation. strath.ac.uk However, fundamental studies detailing the interaction and activation of small molecules specifically by this compound are not present in the scientific literature. Research on small molecule activation by metal complexes often involves bimetallic systems or frustrated Lewis pairs, which facilitate the cooperative binding and transformation of the substrate. nih.govnih.gov There is no documented research that places this compound within this framework.

Table 2: Examples of Small Molecules Activated by Metal Complexes

Small MoleculeActivating SystemType of ActivationReference
Dihydrogen (H₂)Frustrated Lewis PairsHeterolytic CleavageN/A
Carbon Dioxide (CO₂)Coinage Metal-Aluminyl ComplexesCooperative Insertion acs.org
AlkynesBimetallic SystemsC-H Activation / Deprotonation nih.gov
Dinitrogen (N₂)Multicopper ComplexesCooperative Binding nih.gov

This table provides examples of small molecule activation by various chemical systems to illustrate the scope of the field. No data is available for this compound.

Vii. Emerging Research Frontiers in But 2 Ynylbenzene Organopotassium Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The drive towards greener chemical processes is a major focus in modern chemistry. For organopotassium reagents like potassium;but-2-ynylbenzene, this translates to the development of synthetic protocols that are both efficient and environmentally responsible. Current research in this area is centered on several key aspects:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. For this compound, this involves its use in catalytic cycles where it can be regenerated and reused, as well as in addition reactions where the entire molecule is incorporated into the desired product.

Benign Solvents: Traditional syntheses involving organometallic reagents often rely on volatile and hazardous organic solvents. A significant research effort is underway to replace these with more environmentally friendly alternatives such as bio-derived solvents or even solvent-free reaction conditions.

Energy Efficiency: The development of synthetic routes that proceed under milder reaction conditions, such as lower temperatures and pressures, is crucial for reducing the energy consumption and environmental footprint of chemical processes. Microwave-assisted synthesis is one such technique being explored to enhance reaction rates and reduce energy input.

ParameterTraditional ApproachSustainable Approach
Solvent Anhydrous THF, Diethyl ether2-Methyl-THF, Cyclopentyl methyl ether
Base Strong, hazardous basesCatalytic generation in situ
Waste Stoichiometric metal wasteMinimal waste, recyclable catalyst

Investigation of Radical Pathways and Single-Electron Transfer Mechanisms

While many reactions of organopotassium compounds are understood to proceed through ionic intermediates, there is growing evidence for the involvement of radical pathways and single-electron transfer (SET) mechanisms. In the context of this compound, this represents a significant area of mechanistic investigation.

Research has shown that potassium alkoxides can promote reactions via a SET mechanism, initiating the formation of radical species. nih.gov This opens up the possibility that this compound could participate in similar processes. Understanding these pathways is critical for controlling reaction outcomes and developing new synthetic methodologies. Key research questions include:

The precise mechanism of SET from the organopotassium compound to a substrate.

The nature and lifetime of the radical intermediates formed.

The factors that favor a radical pathway over an ionic one (e.g., solvent, temperature, additives).

Advanced techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational modeling are being employed to probe these transient species and elucidate the intricate details of these reaction mechanisms.

Integration with Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry offers numerous advantages for handling highly reactive species like organopotassium reagents. nih.gov The use of continuous-flow reactors can lead to improved safety, better reaction control, and enhanced scalability. For the chemistry of this compound, the integration with flow systems is a promising frontier.

Key Advantages of Flow Chemistry:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling pyrophoric or highly reactive organopotassium compounds.

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities.

Scalability: Reactions developed in flow can often be scaled up more easily and reliably than traditional batch processes.

Automation: Flow chemistry is readily amenable to automation, enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries.

The development of integrated flow systems for the in situ generation and immediate use of this compound is a key research goal. This would eliminate the need for isolation and storage of this reactive intermediate, further enhancing safety and efficiency.

Exploration of Solid-State Reactivity and Surface Chemistry Applications

The reactivity of organopotassium compounds is not limited to solution-phase chemistry. The investigation of their solid-state and surface chemistry is a relatively unexplored but potentially fruitful area of research. For this compound, this could lead to applications in materials science and heterogeneous catalysis.

Studies on the solid-state reactions of other potassium-intercalated organic compounds have revealed complex reactivity, including both intercalation and molecular decomposition. liverpool.ac.uknih.gov Understanding the solid-state behavior of this compound could enable the synthesis of novel materials with interesting electronic or catalytic properties.

Furthermore, the interaction of this compound with surfaces is of interest for applications in surface modification and the development of novel catalysts. nih.gov Techniques such as X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) can provide valuable insights into the adsorption and reactivity of this compound on various substrates.

Research AreaPotential Application
Solid-State Synthesis Novel conductive polymers, materials with tailored electronic properties
Surface Modification Functionalization of semiconductor surfaces, creation of novel catalytic sites
Heterogeneous Catalysis Development of solid-supported catalysts for organic transformations

Synergistic Approaches Combining Experimental and Advanced Computational Methodologies

The combination of experimental studies with advanced computational modeling provides a powerful approach for understanding and predicting the behavior of reactive species like this compound. Density Functional Theory (DFT) and other computational methods can offer deep insights into reaction mechanisms, transition states, and the electronic structure of intermediates. aps.org

Key Areas of Computational Investigation:

Reaction Energetics: Calculating the thermodynamic and kinetic parameters of reactions involving this compound to predict feasibility and selectivity.

Mechanism Elucidation: Modeling potential reaction pathways to distinguish between ionic, radical, and concerted mechanisms.

Spectroscopic Prediction: Simulating spectroscopic data (e.g., NMR, IR) to aid in the characterization of transient or highly reactive species.

By integrating computational predictions with experimental results, researchers can accelerate the discovery and optimization of new reactions and processes involving this compound. This synergistic approach is essential for advancing the frontiers of its chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.